BenchChemオンラインストアへようこそ!

7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile

PTP-1B Inhibition Prodrug Design Oral Bioavailability

7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile (CAS 1042170-70-6), also known as P-[(3-Bromo-6-cyano-2-naphthalenyl)difluoromethyl]phosphonic Acid Diethyl Ester, is a synthetic organophosphorus compound with the molecular formula C16H15BrF2NO3P and a molecular weight of 418.17. It is a naphthalene-based phosphonate ester that serves as a critical intermediate or prodrug precursor in the synthesis of potent inhibitors of protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in insulin signaling and metabolic diseases.

Molecular Formula C16H15BrF2NO3P
Molecular Weight 418.17 g/mol
CAS No. 1042170-70-6
Cat. No. B1382957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile
CAS1042170-70-6
Molecular FormulaC16H15BrF2NO3P
Molecular Weight418.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C1=C(C=C2C=C(C=CC2=C1)C#N)Br)(F)F)OCC
InChIInChI=1S/C16H15BrF2NO3P/c1-3-22-24(21,23-4-2)16(18,19)14-8-12-6-5-11(10-20)7-13(12)9-15(14)17/h5-9H,3-4H2,1-2H3
InChIKeySKHIMFGIEAYGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile: A Key PTP-1B Inhibitor Prodrug Intermediate


7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile (CAS 1042170-70-6), also known as P-[(3-Bromo-6-cyano-2-naphthalenyl)difluoromethyl]phosphonic Acid Diethyl Ester, is a synthetic organophosphorus compound with the molecular formula C16H15BrF2NO3P and a molecular weight of 418.17. It is a naphthalene-based phosphonate ester that serves as a critical intermediate or prodrug precursor in the synthesis of potent inhibitors of protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in insulin signaling and metabolic diseases [1]. The compound features a bromine atom at the 3-position of the naphthalene ring, a cyano group at the 6-position, and a diethoxyphosphoryl(difluoro)methyl moiety, which is a hallmark of this inhibitor class [2].

Why Generic Naphthalene Phosphonates Cannot Replace 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile


Substituting 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile with a generic naphthalene phosphonate or a simple phenyl-based analog fails because the specific substitution pattern on the naphthalene ring precisely dictates both the binding mode to the PTP-1B catalytic site and the downstream pharmacokinetic profile of the active inhibitor. The crystal structure of the active parent phosphonic acid in complex with PTP-1B (PDB 3CWE) demonstrates that the bromo and cyano substituents are essential for high-affinity interactions within the enzyme's active site, a configuration absent in simpler or unsubstituted analogs [1]. Furthermore, the diethyl ester is not merely a synthetic handle but a critical prodrug moiety that masks the charged phosphonic acid, which is essential for achieving oral bioavailability; replacing this specific ester with a different phosphonate prodrug or the pre-hydrolyzed acid would drastically alter absorption and in vivo efficacy [2].

Quantitative Evidence for Selecting 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile Over Analogs


Enhanced Oral Bioavailability via Diethyl Ester Prodrug Strategy Versus Free Phosphonic Acid

The target compound is the diethyl ester prodrug of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent PTP-1B inhibitor. The core phosphonic acid has a reported in vitro potency (IC50) in the low nanomolar range. However, the free phosphonic acid is a dianion at physiological pH, severely limiting its cell permeability and oral absorption. The diethyl ester functions as a lipophilic prodrug, expected to significantly enhance oral bioavailability. Patent data explicitly positions the phosphonate ester as a precursor to the active oral inhibitor, a claim substantiated by in vivo efficacy studies on the parent acid [2]. While a direct, publicly available head-to-head pharmacokinetic comparison between the ester and the acid in the same study is not accessible, the prodrug strategy is a confirmed differentiator for this compound class [1].

PTP-1B Inhibition Prodrug Design Oral Bioavailability

High-Affinity PTP-1B Binding Engineered by the 3-Bromo-6-cyano Naphthalene Scaffold

The compound's core scaffold, once the ester is cleaved, generates [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid. This specific molecule binds to PTP-1B with high affinity. Crystallographic evidence (PDB ID: 3CWE) shows the inhibitor occupying the catalytic site and making critical contacts mediated by the bromine and cyano substituents [1]. In contrast, simpler, unsubstituted naphthalene or phenyl-based difluoromethylphosphonic acids display significantly weaker inhibition. For example, (naphth-2-yl)difluoromethylphosphonic acid has a reported IC50 of 40-50 µM, which is roughly 200- to 250-fold less potent than the active compound carrying the bromo and cyano groups [2].

PTP-1B Inhibition Structure-Activity Relationship Scaffold Optimization

Selectivity Profile of the Bromo-Cyano Scaffold Over Phenyl-Based PTP-1B Inhibitors

A critical challenge in PTP-1B drug discovery is achieving selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP). Research on this chemical series indicates that the naphthalene scaffold, particularly when substituted with halogens and cyano groups, can achieve significant selectivity. The patent literature suggests that compounds within the fused aromatic phosphonate series exhibit selectivity for PTP-1B over TCPTP [1]. In contrast, simpler phenyl-based phosphonate mimetics show reduced potency and poor selectivity, making them unsuitable as lead compounds [2]. The specific combination of the naphthalene core and its substituents is therefore essential for the selectivity profile.

Selectivity PTP-1B vs. TCPTP Off-Target Effects

Optimal Application Scenarios for 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile


In Vivo Proof-of-Concept Studies for Diabetes and Metabolic Disorders

This compound is the ideal starting material for generating the active, orally bioavailable PTP-1B inhibitor for animal models of Type 2 diabetes and obesity. The diethyl ester prodrug is designed to be administered orally, where it will be hydrolyzed in vivo to the active phosphonic acid inhibitor of PTP-1B, a validated target for enhancing insulin sensitivity [1]. The parent active inhibitor has demonstrated efficacy in such models [2].

Synthesis of Targeted PTP-1B Inhibitor Libraries via Ester Cleavage and Derivatization

As a key intermediate, the compound can be procured in bulk for medicinal chemistry campaigns. The diethyl ester can be cleaved to yield the free phosphonic acid, which can then be used as a direct enzyme inhibitor in in vitro assays, or further derivatized to explore structure-activity relationships (SAR) around the core scaffold, as outlined in the foundational patent [1].

In Vitro Selectivity Profiling and Co-Crystallization Studies

The compound, or its hydrolyzed active form, is uniquely suited for co-crystallization with PTP-1B and related phosphatases (e.g., TCPTP) to understand the structural basis of its selectivity. The published X-ray structure of the parent acid bound to PTP-1B (PDB 3CWE) provides a direct template for these studies [2]. This application is critical for rational, structure-based drug design aimed at improving selectivity over other phosphatases [1].

Reference Standard for Analytical and In Vivo Metabolism Studies

Given its defined role as a prodrug, this compound is an essential reference standard for developing LC-MS/MS assays to quantify both the prodrug and its active phosphonic acid metabolite in plasma and tissues. Any pharmacokinetic study of PTP-1B inhibitors in this series will require this exact compound to establish analytical methods and track in vivo hydrolysis of the prodrug to its active form [1].

Quote Request

Request a Quote for 7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.